

CAS number and molecular formula of 3-Formyl rifamycin SV.

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Compound of Interest

Compound Name: 3-Formyl rifamycin

Cat. No.: B10770078

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An In-depth Technical Guide to 3-Formyl Rifamycin SV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Formyl rifamycin SV**, a key intermediate in the synthesis of the potent antibiotic Rifampicin. This document details its chemical and physical properties, including its CAS number and molecular formula. It outlines detailed experimental protocols for its synthesis and discusses its mechanism of action, focusing on its role as an inhibitor of bacterial DNA-dependent RNA polymerase and its immunomodulatory effects through the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Formyl rifamycin SV, also known as Rifaldehyde, is a crucial derivative of the rifamycin family of antibiotics.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	13292-22-3	[1]
Molecular Formula	C ₃₈ H ₄₇ NO ₁₃	[1]
Molecular Weight	725.78 g/mol	
Appearance	Light yellow to yellow powder	
Melting Point	182-184 °C	
UV Absorption (λ _{max})	220, 240, 262, 324, 489 nm	[1]

Synthesis of 3-Formyl Rifamycin SV

3-Formyl rifamycin SV can be synthesized from Rifampicin through acidic hydrolysis. This process is a key step in the purification of Rifampicin or the synthesis of its derivatives.

Experimental Protocol: Synthesis from Rifampicin[2][3]

Materials:

- Rifampicin (to be purified)
- Hydrochloric acid (35-37%)
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- To 100g of Rifampicin, add 1200mL of water and 50mL of hydrochloric acid.
- Heat the mixture to 55°C and maintain for 8 hours.

- Cool the reaction mixture to 10°C.
- Extract the product with 1000mL of ethyl acetate.
- Wash the organic layer with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield **3-Formyl rifamycin SV**.

A typical yield for this process is approximately 95%.^[2]

Synthesis Workflow



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Synthesis of **3-Formyl rifamycin SV**.

Mechanism of Action

The biological activity of **3-Formyl rifamycin SV** and its derivatives is primarily attributed to the inhibition of bacterial RNA synthesis. More recent studies have also highlighted its immunomodulatory effects.

Inhibition of Bacterial RNA Polymerase

Rifamycins, including **3-Formyl rifamycin SV**, selectively inhibit the β -subunit of bacterial DNA-dependent RNA polymerase (DDRP).^[3] This binding prevents the elongation of the RNA chain, thereby halting protein synthesis and leading to bacterial cell death. The selectivity for the prokaryotic enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy.

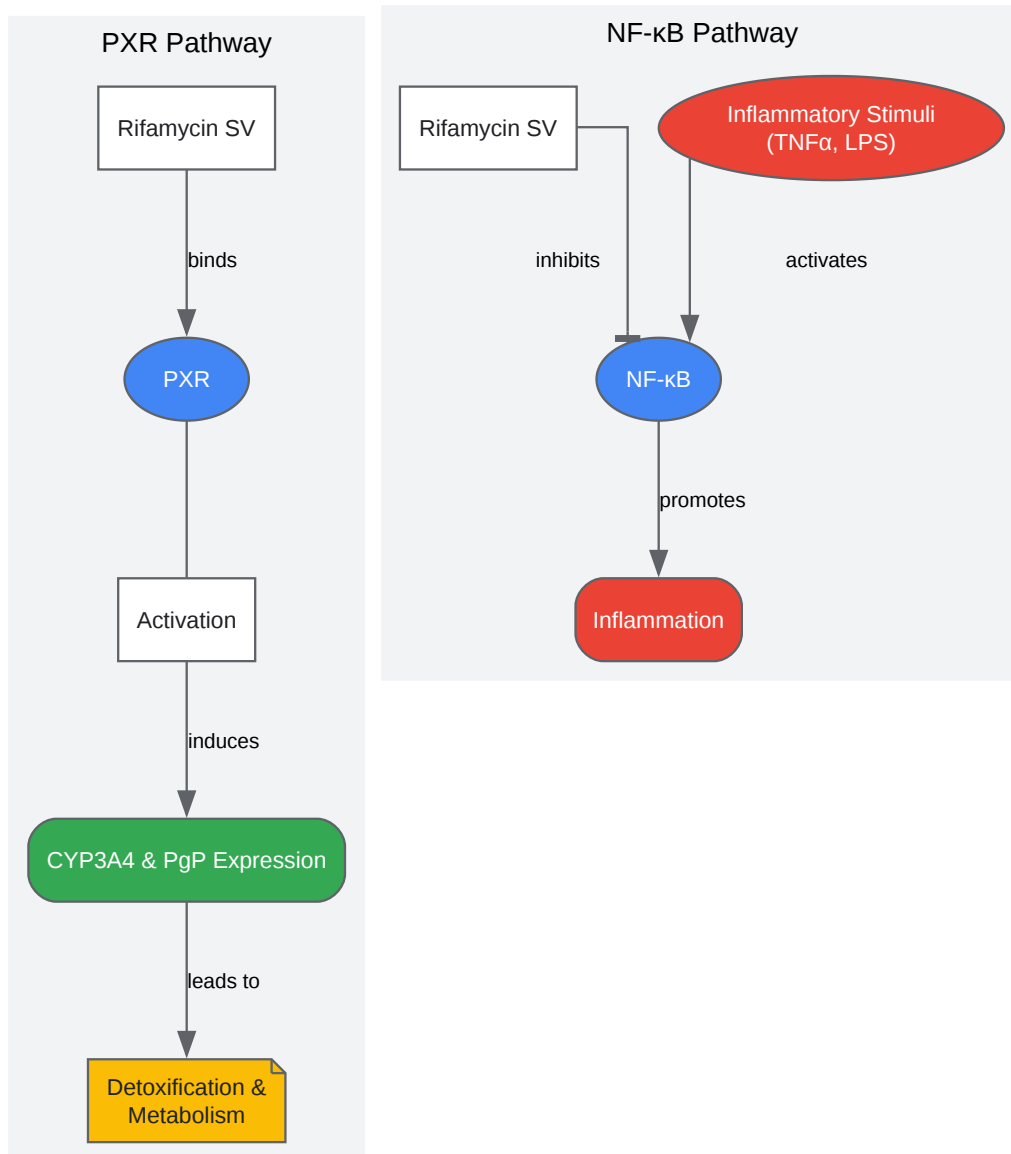
Immunomodulatory Effects

Recent research has shown that Rifamycin SV can exert anti-inflammatory effects through two main signaling pathways:

- **Pregnane X Receptor (PXR) Activation:** Rifamycin SV has been shown to stimulate the transcriptional activity of PXR.^[4] PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in detoxification and metabolism, such as CYP3A4 and P-glycoprotein (PgP).^[4]
- **Nuclear Factor-kappa B (NF-κB) Inhibition:** Rifamycin SV can antagonize the activity of NF-κB induced by inflammatory stimuli like TNFα and LPS.^[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB by Rifamycin SV contributes to its anti-inflammatory properties.^[4]

Signaling Pathway Diagram

Proposed Immunomodulatory Mechanism of Rifamycin SV

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Immunomodulatory pathways of Rifamycin SV.

Antimicrobial Activity

While **3-Formyl rifamycin SV** is primarily an intermediate, its derivatives exhibit potent antimicrobial activity, particularly against *Mycobacterium tuberculosis*. A study on various derivatives of **3-Formyl rifamycin SV** demonstrated a range of Minimum Inhibitory Concentration (MIC) values.

Derivative Class	Number of Compounds Tested	Range of MIC (µg/mL) against <i>M. tuberculosis</i> H37Rv
Hydrazones	25	0.004 - >128
Oximes	15	0.015 - 128
Semicarbazones	8	0.008 - 1
Thiosemicarbazones	5	0.004 - 0.03

Data adapted from a study on antimycobacterial activity of **3-Formyl rifamycin SV** derivatives. [\[5\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the MIC of a compound is the broth microdilution method.

Materials:

- Bacterial strain (e.g., *Mycobacterium tuberculosis* H37Rv)
- Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)
- **3-Formyl rifamycin SV** or its derivative (stock solution)
- Sterile 96-well microplates

Procedure:

- Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
- Prepare a standardized inoculum of the bacterial strain.
- Add the bacterial inoculum to each well containing the compound dilutions.
- Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for several days for *M. tuberculosis*).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Characterization

The structural elucidation and confirmation of **3-Formyl rifamycin SV** and its derivatives are typically performed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the chemical structure and conformation of the molecule in solution.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[\[6\]](#)
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Thermospray Mass Spectrometry are used to determine the molecular weight and fragmentation pattern of the compound.[\[8\]](#)

Conclusion

3-Formyl rifamycin SV is a molecule of significant interest in the field of medicinal chemistry and drug development. Its role as a precursor to Rifampicin and other potent antibiotics, combined with its own potential immunomodulatory activities, makes it a valuable subject for ongoing research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this compound and its derivatives. Further exploration of its interactions with biological pathways may unveil new therapeutic applications.

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